molecular formula C9H13ClN2 B14858861 2-Tert-butyl-5-(chloromethyl)pyrazine

2-Tert-butyl-5-(chloromethyl)pyrazine

Cat. No.: B14858861
M. Wt: 184.66 g/mol
InChI Key: QXYNPTVGXZDGSX-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-(chloromethyl)pyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound features a tert-butyl group and a chloromethyl group attached to the pyrazine ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-(chloromethyl)pyrazine typically involves the chloromethylation of 2-tert-butylpyrazine. This can be achieved through the reaction of 2-tert-butylpyrazine with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as zinc chloride, to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-(chloromethyl)pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions:

    Reduction Reactions: Reduction of the pyrazine ring can lead to the formation of dihydropyrazine derivatives with different chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical and industrial applications.

Scientific Research Applications

2-Tert-butyl-5-(chloromethyl)pyrazine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-(chloromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butylpyrazine: Lacks the chloromethyl group, making it less reactive in certain chemical reactions.

    5-Chloromethylpyrazine: Does not have the tert-butyl group, which affects its steric and electronic properties.

    2-Methyl-5-(chloromethyl)pyrazine: Similar structure but with a methyl group instead of a tert-butyl group, leading to different reactivity and applications.

Uniqueness

2-Tert-butyl-5-(chloromethyl)pyrazine is unique due to the presence of both the tert-butyl and chloromethyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound with a wide range of applications in various fields of research and industry.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

2-tert-butyl-5-(chloromethyl)pyrazine

InChI

InChI=1S/C9H13ClN2/c1-9(2,3)8-6-11-7(4-10)5-12-8/h5-6H,4H2,1-3H3

InChI Key

QXYNPTVGXZDGSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(N=C1)CCl

Origin of Product

United States

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